molecular formula C32H40ClNO4 B585778 Fexofenadine-d10 Hydrochloride

Fexofenadine-d10 Hydrochloride

Cat. No.: B585778
M. Wt: 548.2 g/mol
InChI Key: RRJFVPUCXDGFJB-MQHVTZQPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fexofenadine-d10 (hydrochloride) is a deuterated form of fexofenadine hydrochloride, which is a second-generation antihistamine used to treat allergic conditions such as seasonal allergic rhinitis and chronic idiopathic urticaria. The deuterated form is often used as an internal standard in mass spectrometry due to its stability and similarity to the non-deuterated compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fexofenadine-d10 (hydrochloride) involves the incorporation of deuterium atoms into the fexofenadine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated diphenylmethanol in the presence of a base to form the deuterated intermediate, which is then reacted with other reagents to form the final product .

Industrial Production Methods

Industrial production of fexofenadine-d10 (hydrochloride) follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Fexofenadine-d10 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fexofenadine-d10 (hydrochloride) is widely used in scientific research, particularly in the following areas:

Mechanism of Action

Fexofenadine-d10 (hydrochloride) exerts its effects by selectively antagonizing the H1 histamine receptors. This prevents histamine from binding to these receptors, thereby inhibiting the allergic response. The compound does not cross the blood-brain barrier, which minimizes central nervous system side effects such as drowsiness .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fexofenadine-d10 (hydrochloride) is unique due to its deuterated nature, which provides greater stability and allows for more accurate quantification in analytical studies. Additionally, it has a favorable safety profile compared to first-generation antihistamines, making it a preferred choice for patients who require long-term treatment .

Biological Activity

Fexofenadine-d10 hydrochloride is a deuterated form of fexofenadine, which is a second-generation antihistamine primarily used for treating allergic symptoms. This article delves into its biological activity, mechanism of action, pharmacokinetics, and clinical efficacy, supported by data tables and relevant research findings.

Overview of Fexofenadine

Fexofenadine is the active metabolite of terfenadine, exhibiting selective antagonism at the histamine H1 receptor. It is characterized by its non-sedating properties and minimal central nervous system effects due to its poor penetration across the blood-brain barrier. The deuterated version, fexofenadine-d10, may offer advantages in pharmacokinetic studies and metabolic profiling.

Fexofenadine acts as a selective peripheral H1 receptor antagonist. It inhibits the release of histamine from mast cells and prevents histamine-mediated activation of H1 receptors, alleviating symptoms associated with allergic reactions. Its mechanism includes:

  • Histamine Release Inhibition : Fexofenadine reduces histamine release from peritoneal mast cells in animal models .
  • Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines and chemokines, such as IL-8 in TNF-α-stimulated cells .
  • Non-Sedative Profile : Due to its substrate characteristics for P-glycoprotein, fexofenadine does not cross the blood-brain barrier significantly, thus avoiding sedation .

Pharmacokinetics

The pharmacokinetic profile of fexofenadine-d10 is crucial for understanding its biological activity:

ParameterValue
Bioavailability 89% - 93% (capsule vs. tablet)
Peak Plasma Concentration 78 ng/mL (30 mg dose), 286 ng/mL (60 mg dose)
Half-Life Approximately 14.4 hours
Metabolism Minimal hepatic metabolism (5%)
Excretion Primarily biliary; 10% unchanged in urine

Clinical Efficacy

Fexofenadine has been extensively studied for its efficacy in treating allergic rhinitis and chronic idiopathic urticaria. A multicenter trial demonstrated significant improvement in symptoms compared to placebo:

  • Study Design : Randomized, double-blind, placebo-controlled trial involving 570 patients with ragweed seasonal allergic rhinitis.
  • Dosage : Patients received fexofenadine at doses of 60 mg, 120 mg, or 240 mg twice daily.
  • Results : All doses showed significant improvement in total symptom scores (p ≤ .003). No sedative effects or QT interval prolongation were observed .

Case Studies

Several case studies have highlighted the efficacy of fexofenadine in real-world settings:

  • Simons et al. (1996) : Demonstrated that both 30 mg and 60 mg doses effectively suppressed wheal responses to histamine for up to 24 hours .
  • Allocco et al. (2002) : Showed that fexofenadine reduced symptoms and vascular permeability following nasal allergen challenges but did not prevent mast cell degranulation .
  • Juergens et al. (2006) : Investigated the effects on arachidonic acid metabolism in human monocytes, revealing potential anti-inflammatory mechanisms .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Fexofenadine-d10 Hydrochloride in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are widely validated for quantification. For HPLC, use a C18 column, phosphate–perchlorate buffer (pH 2.5), and UV detection at 220 nm, with a mobile phase flow rate of 1.0 mL/min . CE employs a borate buffer (20 mM, pH 9.2), uncoated fused-silica capillary (47 cm × 75 µm), and UV detection at 210 nm, achieving linearity between 20–100 µg/mL . Both methods require system suitability testing (e.g., tailing factor ≤ 2.0, theoretical plates ≥ 2000) and validation for precision (RSD ≤ 2%) and accuracy (98–102% recovery) .

Q. How are impurities and degradation products identified and quantified in this compound?

Impurity profiling follows USP guidelines using HPLC with a resolution solution containing related compounds (e.g., pseudoephedrine hydrochloride) and forced degradation studies (acid/base hydrolysis, oxidation). Quantify impurities via relative response factors (RRF) against the main peak: Impurity %=(Aimpurity×Cstd×RRF)Astd×Csample×100\text{Impurity \%} = \frac{(A_{\text{impurity}} \times C_{\text{std}} \times \text{RRF})}{A_{\text{std}} \times C_{\text{sample}}} \times 100

Acceptance criteria: individual impurities ≤ 0.2%, total impurities ≤ 0.5% .

Advanced Research Questions

Q. How can dissolution testing protocols for this compound extended-release formulations be optimized to align with USP standards?

Use USP Apparatus 2 (paddle) at 50 rpm, with 900 mL of 0.001 N HCl (pH 1.2) at 37°C. Sample at 30, 60, and 120 minutes, analyzing via HPLC with a validated method (RSD ≤ 5%). Acceptance criteria: ≥80% release at 30 min (immediate-release layer) and ≥75% cumulative release at 12 hours (extended-release layer) . For data contradiction analysis, assess sink conditions, particle size distribution, and excipient interactions using ANOVA and Tukey’s post-hoc test .

Q. What strategies ensure accurate synthesis and characterization of deuterated analogs like this compound?

Synthesize via isotopic exchange using deuterated reagents (e.g., D2O, CD3OD) under controlled pH and temperature. Confirm deuteration efficiency via mass spectrometry (≥99.5% isotopic purity) and NMR (absence of protio peaks). Validate stability under accelerated conditions (40°C/75% RH for 6 months) using HPLC-UV and LC-MS/MS .

Q. How do degradation pathways of this compound impact stability study design?

Primary degradation pathways include:

  • Oxidative degradation : Exposure to H2O2 (3% v/v) generates hydroxylated derivatives.
  • Photolytic degradation : UV light (254 nm) induces cleavage of the piperidine ring.
  • Hydrolytic degradation : Acidic conditions (pH 1.2) promote decarboxylation.
    Design stability studies using ICH Q1A guidelines: 25°C/60% RH (long-term), 40°C/75% RH (accelerated). Monitor via HPLC-PDA and LC-HRMS to identify degradation products .

Q. What methodological considerations enhance the bioavailability of this compound in preclinical models?

Lipid-based surfactants (e.g., Gelucire 44/14, Vitamin E TPGS) improve solubility and inhibit P-glycoprotein efflux. Prepare solid dispersions via melt method (drug:surfactant ratio 1:2), validated by DSC (amorphous state confirmation) and ex vivo permeation studies (≥2-fold increase in intestinal absorption). In vivo pharmacokinetic studies in rats show Cmax increases by 3.5-fold compared to pure drug .

Q. How can cross-validation between CE and HPLC methods resolve discrepancies in this compound assay results?

Perform statistical equivalence testing (e.g., Student’s t-test, F-test) on paired data from both methods. Ensure linearity ranges overlap (20–100 µg/mL for CE vs. 10–50 µg/mL for HPLC) and validate precision (inter-day RSD ≤ 2%). Use Bland-Altman plots to assess bias; acceptable limits are ±5% .

Q. What analytical frameworks address data contradictions in impurity profiling during method transfer?

Apply orthogonal methods:

  • HPLC-UV for quantitation.
  • LC-MS/MS for structural confirmation of unknown impurities.
  • FTIR to detect residual solvents or excipient interactions.
    Resolve discrepancies by adjusting column chemistry (e.g., HILIC for polar impurities) or gradient elution parameters (e.g., 0.1% formic acid in acetonitrile) .

Q. Methodological Notes

  • Data Analysis : Use non-linear regression (e.g., Phoenix WinNonlin) for dissolution profile comparison (f2 ≥ 50 indicates similarity) .
  • Quality Control : Include system suitability checks (e.g., resolution ≥ 2.0 between Fexofenadine and pseudoephedrine) in every HPLC run .

Properties

IUPAC Name

2-[4-[1-hydroxy-4-[4-[hydroxy-bis(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H39NO4.ClH/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27;/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36);1H/i3D,4D,5D,6D,7D,8D,10D,11D,12D,13D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJFVPUCXDGFJB-MQHVTZQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2CCN(CC2)CCCC(C3=CC=C(C=C3)C(C)(C)C(=O)O)O)(C4=C(C(=C(C(=C4[2H])[2H])[2H])[2H])[2H])O)[2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Fexofenadine-d10 Hydrochloride
Fexofenadine-d10 Hydrochloride
Fexofenadine-d10 Hydrochloride
Fexofenadine-d10 Hydrochloride
Fexofenadine-d10 Hydrochloride
Fexofenadine-d10 Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.